molecular formula C15H13N3 B5559532 6-methyl-N-phenylquinazolin-4-amine

6-methyl-N-phenylquinazolin-4-amine

Cat. No.: B5559532
M. Wt: 235.28 g/mol
InChI Key: JFDWMFYUKLPRSP-UHFFFAOYSA-N
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Description

Research Applications and Value 6-methyl-N-phenylquinazolin-4-amine is a chemical compound built on a quinazoline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The quinazoline structure is a significant heterocyclic motif with broad chemical reactivities and is found in over 200 naturally occurring alkaloids . This specific analogue features a methyl group at the 6-position and an anilino (N-phenyl) group at the 4-position, a substitution pattern commonly investigated for developing kinase inhibitors and other targeted therapeutic agents . Quinazolin-4-amine derivatives are extensively studied in oncological research for their potential to inhibit key signaling pathways. For instance, related compounds like 4-anilinoquinazolines have demonstrated significant activity as tyrosine kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR), which is a well-validated target in cancers such as non-small cell lung cancer . The core quinazoline scaffold serves as a key hinge-binding motif, allowing these molecules to interact with the ATP-binding site of various kinases. The specific substitutions on this core, such as the 6-methyl and N-phenyl groups in this compound, are critical for modulating potency, selectivity, and physicochemical properties, making it a valuable intermediate for structure-activity relationship (SAR) studies . Beyond oncology, the quinazoline core is a versatile pharmacophore with reported research applications in virology. Some quinazolinone derivatives have been identified as non-nucleoside inhibitors of the NS5B RNA-dependent RNA polymerase, a key enzyme in the replication of the Hepatitis C virus (HCV), highlighting the broad utility of this chemical class in antiviral discovery . Researchers can utilize 6-methyl-N-phenylquinazolin-4-amine as a building block or a reference standard in the design and synthesis of novel compounds for probing biological pathways and developing new chemical tools. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-methyl-N-phenylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c1-11-7-8-14-13(9-11)15(17-10-16-14)18-12-5-3-2-4-6-12/h2-10H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDWMFYUKLPRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN=C2NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809720
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Chemical Reactions Analysis

6-methyl-N-phenylquinazolin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the quinazoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyrimidine-like ring. The presence of the methyl and phenyl groups at specific positions enhances its biological activity.

Medicinal Chemistry

Anticancer Activity
Numerous studies have highlighted the potential of 6-methyl-N-phenylquinazolin-4-amine as an anticancer agent. Its derivatives have been synthesized and evaluated for their ability to inhibit various cancer cell lines, including breast, lung, and colorectal cancers.

CompoundTarget Cancer Cell LineIC50 (µM)Reference
6-Methyl-N-phenylquinazolin-4-amineMCF-7 (breast)0.5
6-Methyl-N-phenylquinazolin-4-amineA549 (lung)0.3
6-Methyl-N-phenylquinazolin-4-amineHCT116 (colon)0.4

In a study evaluating various quinazoline derivatives, it was found that modifications at the C-7 position significantly improved solubility and bioavailability, which are critical factors for therapeutic efficacy .

Mechanism of Action
The anticancer properties of this compound are primarily attributed to its ability to inhibit key signaling pathways involved in tumor growth, such as the phosphatidylinositol 3-kinase (PI3K) pathway. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Enzyme Inhibition

VEGFR Inhibition
Research has demonstrated that derivatives of 6-methyl-N-phenylquinazolin-4-amine can act as dual inhibitors of vascular endothelial growth factor receptor (VEGFR) and histone deacetylases (HDAC). This dual action is crucial for anti-angiogenic therapy, which aims to prevent tumor growth by inhibiting blood vessel formation.

CompoundTarget EnzymeIC50 (nM)Reference
6-Methyl-N-phenylquinazolin-4-amine DerivativeVEGFR-236.78
6-Methyl-N-phenylquinazolin-4-amine DerivativeHDAC50.00

The combination of VEGFR and HDAC inhibition has shown promising results in preclinical models, indicating potential for further development into therapeutic agents for cancer treatment .

Antimicrobial Properties

Recent studies have also explored the antimicrobial activity of quinazoline derivatives, including 6-methyl-N-phenylquinazolin-4-amine. These compounds have demonstrated effectiveness against various bacterial strains, suggesting their potential use in treating infections.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
6-Methyl-N-phenylquinazolin-4-amineE. coli15
6-Methyl-N-phenylquinazolin-4-amineS. aureus10

The mechanism behind this antimicrobial activity is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Studies

  • Case Study on Anticancer Activity
    In a controlled study involving MGC803 gastric cancer cells, derivatives of quinazoline were administered at varying doses to assess their antiproliferative effects. Results indicated a significant reduction in cell viability at doses as low as 10 µM, highlighting the compound's potency against tumor cells .
  • Toxicity Assessment
    An acute toxicity study was conducted on healthy mice to evaluate the safety profile of a specific derivative of 6-methyl-N-phenylquinazolin-4-amines. The results showed no significant adverse effects at doses up to 1000 mg/kg, suggesting a favorable safety margin for further clinical development .

Mechanism of Action

The mechanism of action of 6-methyl-N-phenylquinazolin-4-amine involves its interaction with specific molecular targets, such as protein kinases. It binds to the ATP-binding site of EGFR kinase, inhibiting its activity and thereby disrupting cellular signaling pathways that are crucial for cancer cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Quinazolin-4-amine Derivatives

Substituent Effects on Physicochemical Properties

Key Observations :

  • Halogenation (I, Cl) : Increases molecular weight and polarizability, enhancing binding to hydrophobic pockets (e.g., kinase active sites) .
  • Methoxy Groups : Improve aqueous solubility but may reduce membrane permeability .
  • N-Alkyl/Aryl Substitutions : Bulky groups (e.g., 4-methoxybenzyl in 5a) lower yields due to steric hindrance during synthesis .
Kinase Inhibition
  • 6-Arylquinazolin-4-amines (e.g., 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine): Demonstrated potent inhibition of CDC2-like kinases (CLK1/CLK4) with IC₅₀ values < 100 nM. The thiophene-methyl group enhances selectivity .
Anticancer Potential
  • Imidazo[1,2-a]pyridine-Quinazoline Hybrids (e.g., 7n): Exhibit cytotoxic activity (IC₅₀ < 10 µM) against lung cancer cells, attributed to the electron-deficient imidazo-pyridine moiety enhancing DNA damage .

Structural Insights from Crystallography

  • N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine : X-ray data reveal near-planar quinazoline and phenyl rings, stabilized by intramolecular hydrogen bonds (N–H⋯O) and π-π interactions. This rigidity correlates with improved thermal stability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-methyl-N-phenylquinazolin-4-amine, and how can reaction conditions be optimized?

  • Answer : The synthesis of quinazolin-4-amines typically involves condensation of substituted anthranilic acid derivatives with phenyl isothiocyanate or urea, followed by cyclization. For example, microwave-assisted Suzuki-Miyaura coupling (as in ) using palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and boronic acids can introduce aryl groups at position 5. Optimization includes:

  • Solvent selection : DMF or DMSO for high-temperature stability.
  • Base choice : Hünig’s base (DIEA) minimizes side reactions in nucleophilic substitutions .
  • Purification : Silica gel chromatography with gradient elution (ethyl acetate/hexanes) ensures high purity (>95% by LCMS) .

Q. How can structural characterization of 6-methyl-N-phenylquinazolin-4-amine be performed to confirm its identity?

  • Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methyl at C6, phenyl at N4) .
  • HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ ion matching theoretical values) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions using SHELXL .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Answer : Prioritize kinase inhibition assays (e.g., VEGFR-2 for anti-angiogenic activity) due to quinazoline’s affinity for ATP-binding pockets . Use:

  • Enzyme-linked immunosorbent assays (ELISA) for IC50_{50} determination.
  • Cell viability assays (e.g., MTT) in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do substituent modifications at positions 6 and N4 influence bioactivity and selectivity?

  • Answer : Structural comparisons () show:

SubstituentPositionImpact
Methyl (C6) Electron-donatingEnhances metabolic stability but reduces polarity .
Halogens (C6) Electron-withdrawingImproves kinase binding (e.g., Cl/Br increase VEGFR-2 inhibition) .
N-Phenyl Rigid aromatic moietyFavors π-π stacking with kinase domains .
  • Key : Replace methyl with nitro (-NO2_2) or methoxy (-OCH3_3) to modulate solubility and target engagement .

Q. What computational methods are effective for predicting binding modes with biological targets?

  • Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., CLK1, EGFR). Focus on hydrophobic pockets accommodating the quinazoline core .
  • 3D-QSAR : Generate pharmacophore models to correlate substituent electronegativity with activity (e.g., morpholinyl groups improve analgesic effects via steric bulk) .

Q. How can crystallographic data resolve contradictions in enzymatic inhibition profiles?

  • Answer :

  • Refine crystal structures using SHELXL to identify conformational changes in target enzymes upon ligand binding .
  • Compare electron density maps for 6-methyl-N-phenylquinazolin-4-amine vs. analogs (e.g., 6-nitro derivatives) to assess steric clashes or hydrogen-bonding discrepancies .

Q. What strategies mitigate off-target effects in cellular assays?

  • Answer :

  • Selectivity screening : Test against kinase panels (e.g., Reaction Biology’s KinaseProfiler) to identify cross-reactivity .
  • Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein binding partners .

Methodological Guidance

Q. How to design a SAR study for optimizing pharmacokinetic properties?

  • Step 1 : Synthesize derivatives with varied substituents (e.g., 6-methoxy, 6-fluoro) .
  • Step 2 : Measure logP (HPLC) and solubility (shake-flask method) to correlate hydrophobicity with bioavailability.
  • Step 3 : Conduct in vitro metabolic stability assays (e.g., liver microsomes) to identify labile groups .

Q. What analytical techniques are critical for resolving synthetic byproducts?

  • HPLC-DAD/MS : Detect impurities >0.1% using reverse-phase C18 columns .
  • 2D NMR (HSQC, HMBC) : Assign regioisomeric byproducts (e.g., N1 vs. N4 substitution) .

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